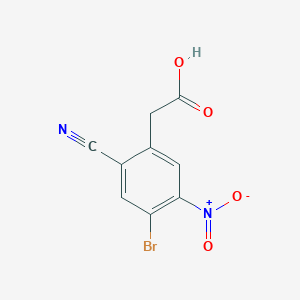
4-Hydroxy-N,2-dimethylbenzamide
Vue d'ensemble
Description
4-Hydroxy-N,2-dimethylbenzamide, also known as homovanillic acid, is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 .
Molecular Structure Analysis
The InChI code for 4-Hydroxy-N,2-dimethylbenzamide is1S/C9H11NO2/c1-6-5-7(11)3-4-8(6)9(12)10-2/h3-5,11H,1-2H3,(H,10,12) . This indicates that the molecule consists of a benzamide moiety with an amine group attached to the benzene ring. Physical And Chemical Properties Analysis
4-Hydroxy-N,2-dimethylbenzamide has a predicted boiling point of 325.0±35.0 °C and a predicted density of 1.143±0.06 g/cm3 . The pKa is predicted to be 9.28±0.31 .Applications De Recherche Scientifique
1. Intramolecular Hydrogen Bonding Studies
The study of intramolecular hydrogen bonding in o-substituted N,N-dimethylbenzamides, including 4-Hydroxy-N,2-dimethylbenzamide, provides insights into their molecular structures and interactions. Intramolecular hydrogen bonding significantly impacts the 13C NMR chemical shift of the carbonyl group and the conformation of these compounds (Fong, 1980).
2. Reaction Studies with Other Compounds
Research on the reactions of N,N-dimethylbenzamide derivatives, which include compounds similar to 4-Hydroxy-N,2-dimethylbenzamide, with various chemicals demonstrates their reactivity and potential applications in synthetic chemistry. Such studies explore the formation of new chemical entities through reactions with other compounds (Mukaiyama & Yamaguchi, 1966).
3. Metabolic Studies and Derivatives Formation
Investigations into the metabolism of N,N-dimethylbenzamides shed light on the formation of derivatives like N-methylbenzamides and formaldehyde. These studies are crucial for understanding the metabolic pathways and potential applications of 4-Hydroxy-N,2-dimethylbenzamide in various biological processes (Constantino, Rosa, & Iley, 1992).
4. Role in Corrosion Inhibition
Research on Schiff base compounds derived from 4-Hydroxy-N,2-dimethylbenzamide demonstrates its potential in inhibiting the corrosion of metals. This application is significant in materials science and engineering, providing insights into the development of new corrosion inhibitors (Emregül & Hayvalı, 2006).
5. Potential in Synthesis of Medicinal Compounds
Studies on compounds structurally related to 4-Hydroxy-N,2-dimethylbenzamide have revealed their potential in the synthesis of medicinal compounds. This includes the exploration of their efficacy and mechanisms in various therapeutic applications (Yung, Lo, & Vohra, 1972).
Safety and Hazards
Propriétés
IUPAC Name |
4-hydroxy-N,2-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-5-7(11)3-4-8(6)9(12)10-2/h3-5,11H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAUBIXIRISIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-N,2-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















